molecular formula C21H22ClN3O3S2 B2687466 [2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone CAS No. 851808-34-9

[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone

Cat. No. B2687466
M. Wt: 464
InChI Key: KEYGYTIPWIKJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone” is a chemical compound with the molecular formula C21H22ClN3O3S21. It is not intended for human or veterinary use and is available for research purposes12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, it’s worth noting that imidazole, a core structure in this compound, is a well-studied moiety with various synthetic routes reported in the literature3.



Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including an imidazole ring, a sulfonyl group, and a chlorophenyl group. Unfortunately, I couldn’t find specific structural analysis data for this compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, compounds containing an imidazole ring are known to participate in a wide range of chemical reactions4.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 4641. Unfortunately, I couldn’t find more specific physical and chemical properties of this compound.


Scientific Research Applications

Development of Soluble Formulations for Poorly Water-Soluble Compounds

The development of precipitation-resistant solution formulations for poorly water-soluble compounds is crucial in early toxicology and clinical studies. Compounds with low solubility can benefit from solubilized, precipitation-resistant formulations, which achieve higher plasma concentrations and improve dose proportionality in vivo. This approach is valuable for the successful toxicological and early clinical evaluation of compounds (Burton et al., 2012).

Isomorphous Structures and Chlorine-Methyl Exchange Rule

The synthesis and characterization of isomorphous structures that obey the chlorine-methyl exchange rule demonstrate the importance of molecular structure in determining chemical and physical properties. These studies can provide insights into the effects of substitutions on molecular behavior and are useful in drug design and development processes (Swamy et al., 2013).

Anticancer and Antimicrobial Agents

Research into novel biologically potent heterocyclic compounds for their anticancer and antimicrobial activities represents a significant application in drug discovery. The synthesis of compounds incorporating active heterocyclic entities and their evaluation against cancer cell lines and pathogenic strains can help in the development of new therapeutic agents. This includes the potential utilization of such compounds to overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Herbicidal and Insecticidal Activities

The synthesis of novel N-phenylpyrazolyl aryl methanones derivatives and their evaluation for herbicidal and insecticidal activities highlight the application of chemical compounds in agricultural research. Identifying compounds with favorable activities can contribute to the development of new agricultural chemicals (Wang et al., 2015).

Safety And Hazards

The compound is not intended for human or veterinary use and should be handled with appropriate safety measures12.


Future Directions

Given the wide range of biological activities associated with imidazole derivatives4, this compound could be a subject of future research in drug discovery and development. However, more studies are needed to understand its specific biological activities and potential therapeutic applications.


Please note that this analysis is based on the limited information available and might not cover all aspects of the compound. For a more comprehensive understanding, further research and analysis would be required.


properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c22-18-5-3-4-16(14-18)15-29-21-23-10-13-25(21)20(26)17-6-8-19(9-7-17)30(27,28)24-11-1-2-12-24/h3-9,14H,1-2,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYGYTIPWIKJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone

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